molecular formula C19H26N2O5S2 B611018 ST247 CAS No. 1356497-91-0

ST247

Cat. No.: B611018
CAS No.: 1356497-91-0
M. Wt: 426.546
InChI Key: MRWCGEOYGFZZCJ-UHFFFAOYSA-N
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Description

ST247 is a potent inverse agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This compound has a high affinity for PPARβ/δ and is capable of inversely regulating the expression of the activation marker CCL2. It inhibits the agonist-induced transcriptional activity of PPARβ/δ and efficiently induces interaction with co-repressors .

Scientific Research Applications

ST247 has several scientific research applications:

Preparation Methods

The synthesis of ST247 involves several steps, starting from the appropriate thiophene carboxylic acid derivative. The key steps include:

Chemical Reactions Analysis

ST247 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hexylamino and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Mechanism of Action

ST247 exerts its effects by binding to the ligand-binding domain of PPARβ/δ, leading to a conformational change that promotes the interaction with co-repressors. This interaction inhibits the transcriptional activity of PPARβ/δ, resulting in the down-regulation of target genes such as ANGPTL4. The compound effectively blocks the agonist-induced activation of PPARβ/δ and modulates the expression of genes involved in metabolism and inflammation .

Comparison with Similar Compounds

ST247 is structurally related to other PPARβ/δ inverse agonists, such as GSK0660 and PT-S58. Compared to GSK0660, this compound has a higher affinity for PPARβ/δ and is more potent in inhibiting its transcriptional activity. PT-S58, another high-affinity derivative, also inhibits PPARβ/δ but does not enhance the interaction with co-repressors as effectively as this compound. These differences highlight the unique properties of this compound in modulating PPARβ/δ activity .

Similar Compounds

Properties

IUPAC Name

methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S2/c1-4-5-6-7-11-20-14-8-9-15(16(13-14)25-2)21-28(23,24)17-10-12-27-18(17)19(22)26-3/h8-10,12-13,20-21H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWCGEOYGFZZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356497-91-0
Record name 1356497-91-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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